molecular formula C6H10O4S2 B14610098 2,6-Dimethyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone CAS No. 58951-07-8

2,6-Dimethyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone

Cat. No.: B14610098
CAS No.: 58951-07-8
M. Wt: 210.3 g/mol
InChI Key: ICGIHVKVHQKHFH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone involves the reaction of 2,3-dihydro-5,6-dimethyl-1,4-dithiin with oxidizing agents. The reaction conditions typically include the use of sulfuric acid as a catalyst and temperatures ranging from 50°C to 100°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and distillation, is essential to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dimethyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.

    Biology: Studied for its effects on plant growth and development.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in agriculture as a plant growth regulator and defoliant

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone involves its interaction with plant cellular processes. It inhibits the synthesis of certain proteins and enzymes, leading to controlled defoliation and growth regulation. The compound targets specific molecular pathways involved in plant metabolism, resulting in its defoliant activity .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-5,6-dimethyl-1,4-dithiin: A precursor in the synthesis of 2,6-Dimethyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone.

    Sulfoxides and Sulfones: Oxidation products of the compound.

    Dithiine Derivatives: Reduced forms of the compound

Uniqueness

This compound is unique due to its dual role as a plant growth regulator and defoliant. Its specific chemical structure allows it to interact with plant metabolic pathways effectively, making it a valuable tool in agricultural practices .

Properties

CAS No.

58951-07-8

Molecular Formula

C6H10O4S2

Molecular Weight

210.3 g/mol

IUPAC Name

2,6-dimethyl-2,3-dihydro-1,4-dithiine 1,1,4,4-tetraoxide

InChI

InChI=1S/C6H10O4S2/c1-5-3-11(7,8)4-6(2)12(5,9)10/h3,6H,4H2,1-2H3

InChI Key

ICGIHVKVHQKHFH-UHFFFAOYSA-N

Canonical SMILES

CC1CS(=O)(=O)C=C(S1(=O)=O)C

Origin of Product

United States

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